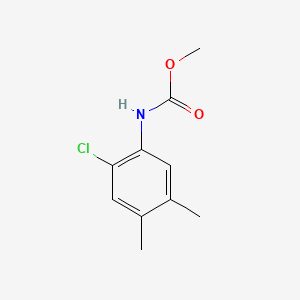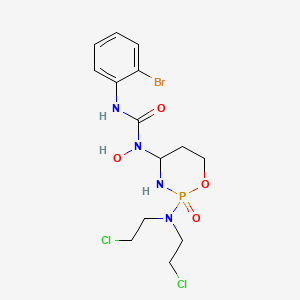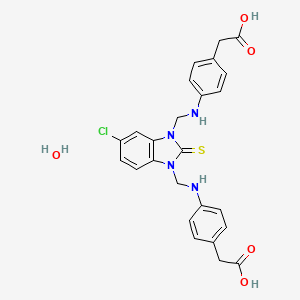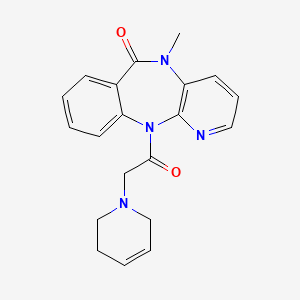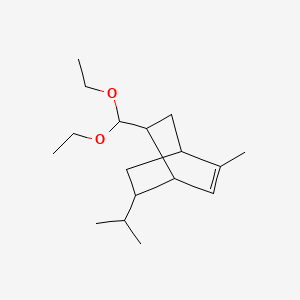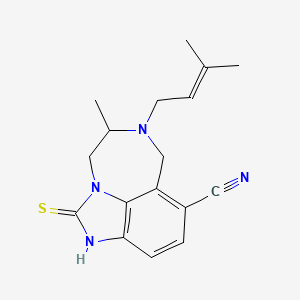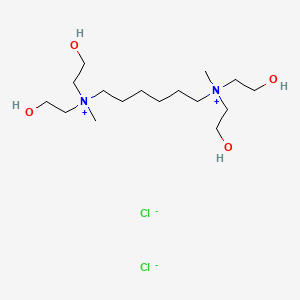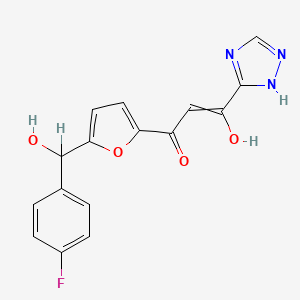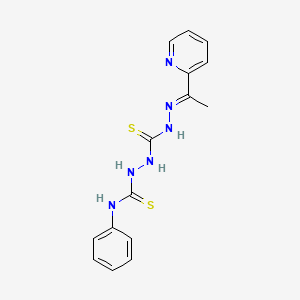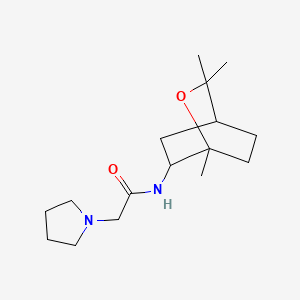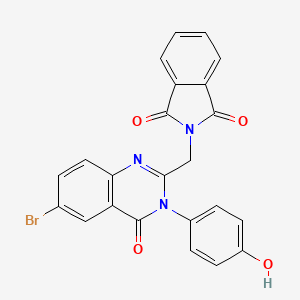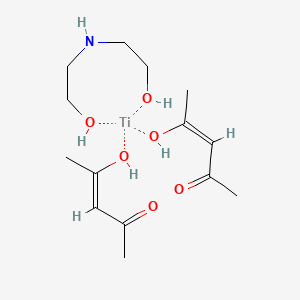
((2,2'-Iminobis(ethanolato))(2-)-N,O,O')bis(pentane-2,4-dionato-O,O')titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-iminobis[ethanolato]-N,O,O’]bis(pentane-2,4-dionato-O,O’)titanium is a titanium complex with a molecular formula of C14H23NO6Ti and a molecular weight of 353.23
Preparation Methods
The synthesis of [2,2’-iminobis[ethanolato]-N,O,O’]bis(pentane-2,4-dionato-O,O’)titanium typically involves the reaction of titanium tetrachloride with 2,2’-iminobis(ethanol) and acetylacetone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
[2,2’-iminobis[ethanolato]-N,O,O’]bis(pentane-2,4-dionato-O,O’)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: Ligand substitution reactions can occur, where the ethanolato or pentane-2,4-dionato ligands are replaced by other ligands.
Hydrolysis: The compound is susceptible to hydrolysis, leading to the formation of titanium oxides and hydroxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2,2’-iminobis[ethanolato]-N,O,O’]bis(pentane-2,4-dionato-O,O’)titanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Materials Science: The compound is employed in the synthesis of advanced materials, such as titanium-based nanomaterials and thin films.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of coatings, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of [2,2’-iminobis[ethanolato]-N,O,O’]bis(pentane-2,4-dionato-O,O’)titanium involves its ability to coordinate with various substrates through its titanium center. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the titanium center can activate substrates through coordination, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar compounds to [2,2’-iminobis[ethanolato]-N,O,O’]bis(pentane-2,4-dionato-O,O’)titanium include other titanium complexes with different ligands, such as:
Titanium tetraisopropoxide: Used in the synthesis of titanium dioxide nanoparticles.
Titanium acetylacetonate: Employed in catalysis and materials science.
Titanium ethoxide: Utilized in the production of titanium-based coatings and films.
What sets [2,2’-iminobis[ethanolato]-N,O,O’]bis(pentane-2,4-dionato-O,O’)titanium apart is its unique combination of ligands, which imparts distinct chemical properties and reactivity, making it suitable for specific applications in catalysis and materials science.
Properties
CAS No. |
94233-26-8 |
|---|---|
Molecular Formula |
C14H27NO6Ti |
Molecular Weight |
353.23 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;(Z)-4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/2C5H8O2.C4H11NO2.Ti/c2*1-4(6)3-5(2)7;6-3-1-5-2-4-7;/h2*3,6H,1-2H3;5-7H,1-4H2;/b2*4-3-;; |
InChI Key |
FVXGPJVZQWSEAR-SUKNRPLKSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C(NCCO)CO.[Ti] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.C(CO)NCCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



